Averufin

Mycotoxin biosynthesis Microbial competition Biocontrol research

Averufin is a polyhydroxyanthraquinone obligate intermediate in the aflatoxin B1 pathway, uniquely lacking the dihydrobisfuran ring found in later mutagens. It delivers an EC₅₀ of ~1.5 µM for mitochondrial oxidative phosphorylation uncoupling—validated by the structurally related negative control averufin dimethylether. In biocontrol co-culture, averufin-accumulating mutants provide a defined 6-fold aflatoxin reduction baseline, distinct from the 8-fold (norsolorinic acid) and 21-fold (versicolorin A) suppression levels. Essential for gene-disruption diagnostics at the averantin-to-versiconal hemiacetal acetate step and for calibrating immunoassay specificity (2% cross-reactivity).

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
CAS No. 14016-29-6
Cat. No. B1665840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAverufin
CAS14016-29-6
Synonyms3,4,5,6-Tetrahydro-7,9,11-trihydroxy-2-methyl-2,6-epoxy-2H-anthra(2,3-b)oxocin-8,13-dione
averufin
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O
InChIInChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1
InChIKeyRYFFZJHGQCKWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Averufin (CAS 14016-29-6): Aflatoxin Pathway Intermediate and Mitochondrial Research Tool for Mycotoxin and Metabolism Studies


Averufin (CAS 14016-29-6) is a polyhydroxyanthraquinone fungal metabolite produced by Aspergillus species, including A. parasiticus and A. flavus [1]. It functions as an obligate intermediate in the aflatoxin B1 biosynthetic pathway, positioned between averantin and versiconal hemiacetal acetate, and accumulates in large quantities in mutants deficient in downstream aflatoxin biosynthesis enzymes [2][3]. Structurally, averufin lacks the dihydrobisfuran moiety found in terminal aflatoxins and later intermediates, which confers distinct biological activity profiles [4].

Why Averufin Cannot Be Replaced by Norsolorinic Acid, Versicolorin A, or Sterigmatocystin in Aflatoxin Pathway Research and Toxicology Studies


Aflatoxin biosynthetic intermediates exhibit sharply divergent biological properties despite their sequential relationship in the same metabolic pathway. Averufin lacks the dihydrobisfuran ring present in later intermediates such as versicolorin A and sterigmatocystin, resulting in a fundamentally different mutagenicity profile: averufin demonstrates questionable mutagenic activity, whereas versicolorin A and sterigmatocystin are significant mutagens comparable to aflatoxin B1 [1]. Furthermore, averufin is a potent uncoupler of mitochondrial oxidative phosphorylation at low micromolar concentrations, an activity not shared uniformly across pathway intermediates [2]. In competitive co-culture experiments, averufin-producing mutants reduce aflatoxin yields by 6-fold, a magnitude distinct from the 8-fold reduction observed with norsolorinic acid mutants and the 21-fold reduction with versicolorin A mutants [3]. These divergent characteristics preclude generic substitution among aflatoxin precursors for any application requiring pathway-specific or structure-dependent activity.

Averufin (CAS 14016-29-6): Quantified Differential Performance Against Norsolorinic Acid, Versicolorin A, and Averufin Dimethylether


Averufin Mutant Co-Culture Reduces Aflatoxin Yield by 6-Fold: Quantified Comparison with Norsolorinic Acid (8-Fold) and Versicolorin A (21-Fold) Mutants

In co-culture experiments with wild-type Aspergillus parasiticus, an averufin-accumulating mutant strain reduced net aflatoxin production by 6-fold relative to wild-type alone [1]. This reduction magnitude differs from that observed with other pathway-blocked mutants: a norsolorinic acid-accumulating mutant caused an 8-fold reduction, an averantin-accumulating mutant caused a 14-fold reduction, and a versicolorin A-accumulating mutant caused a 21-fold reduction [1]. The differential impact of each blocked mutant on aflatoxin yield demonstrates that averufin occupies a distinct functional position in the pathway that cannot be replicated by earlier or later intermediates.

Mycotoxin biosynthesis Microbial competition Biocontrol research

Averufin Exhibits Questionable Mutagenicity, Distinguished from Significant Mutagens Versicolorin A and Sterigmatocystin

In Salmonella typhimurium TA98 Ames assays, averufin was classified as possessing questionable mutagenic activity, whereas versicolorin A and sterigmatocystin were identified as significant mutagens relative to aflatoxin B1 [1]. Norsolorinic acid and versiconal acetate were also classified in the questionable activity category alongside averufin [1]. This structure-activity relationship correlates with the presence of a dihydrobisfuran moiety: compounds possessing this ring (versicolorin A, sterigmatocystin, aflatoxin B1) exhibit significant mutagenicity, while anthraquinone intermediates lacking this structural feature (averufin, norsolorinic acid) show minimal to questionable activity [1].

Genotoxicity assessment Mycotoxin safety Ames test

Averufin Uncouples Oxidative Phosphorylation with EC50 of 1.5 µM, Distinguished from Averufin Dimethylether Which Inhibits State 3 Respiration Without Uncoupling

Averufin produces 50% uncoupling of oxidative phosphorylation at approximately 1.5 µM in isolated rat liver mitochondria, measured by the decrease in P/O ratio [1]. At higher concentrations, averufin also depresses state 3 respiration via selective inhibition of mitochondrial complex III (succinate cytochrome c reductase), while leaving complex II and complex IV activities unaffected [2]. In direct comparison, averufin dimethylether does not uncouple oxidative phosphorylation but instead inhibits state 3 respiration through a distinct mechanism that is not reversed by either 2,4-dinitrophenol or averufin itself [1].

Mitochondrial bioenergetics OXPHOS inhibition Respiratory chain

Averufin Cross-Reactivity of 2% in Versicolorin A Competitive ELISA: Low Immunoreactivity Distinguished from Averufanin (85%) and VA Hemiacetal (106%)

In a competitive ELISA using polyclonal antiserum raised against versicolorin A (VA) hemiacetal-BSA conjugate, averufin exhibited only 2% cross-reactivity relative to VA [1]. This low immunoreactivity distinguishes averufin from structurally related pathway intermediates: VA hemiacetal showed 106% cross-reactivity, averufanin 85%, averantin 7%, and norsolorinic acid 6% [1]. Sterigmatocystin and aflatoxin B1 both exhibited less than 1% cross-reactivity [1].

Immunoassay development Mycotoxin detection Cross-reactivity profiling

Validated Research Applications for Averufin (CAS 14016-29-6) Based on Quantitative Differentiation Evidence


Aflatoxin Pathway Blockade Studies Requiring Quantified Competitive Suppression Baseline

Researchers investigating biocontrol strategies or competitive exclusion of aflatoxigenic fungi can use averufin-accumulating mutant strains or purified averufin to establish a defined 6-fold reduction baseline. This intermediate suppression magnitude, distinct from the 8-fold (norsolorinic acid) and 21-fold (versicolorin A) reductions observed with other blocked mutants, enables pathway stage-specific quantification of intervention efficacy [1].

Mitochondrial OXPHOS Uncoupling Mechanism Studies Requiring Structurally Defined Positive Control

Averufin provides a validated positive control for oxidative phosphorylation uncoupling studies at an EC50 of approximately 1.5 µM in isolated rat liver mitochondria. The availability of averufin dimethylether as a structurally related negative control that lacks uncoupling activity but retains respiratory inhibition enables dissection of structure-activity relationships governing mitochondrial toxicity of anthraquinone mycotoxins [2][3].

Aflatoxin Biosynthetic Pathway Gene Function Validation via Intermediate Accumulation

In genetic complementation and gene disruption studies of aflatoxin biosynthesis, averufin serves as a diagnostic intermediate for confirming the functional assignment of genes acting at the averantin-to-versiconal hemiacetal acetate conversion step. Mutants with disrupted cypX (AVR monooxygenase) or avfA genes accumulate averufin, providing a measurable metabolic block signature that validates gene function [4][5].

Immunoassay Specificity Validation and Cross-Reactivity Profiling

Averufin is an essential specificity control for validating immunoassays targeting aflatoxin pathway intermediates. Its 2% cross-reactivity with VA-targeted polyclonal antibodies, compared to 85% for averufanin and 106% for VA hemiacetal, enables calibration of assay discrimination between early anthraquinone and late dihydrobisfuran-containing intermediates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Averufin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.